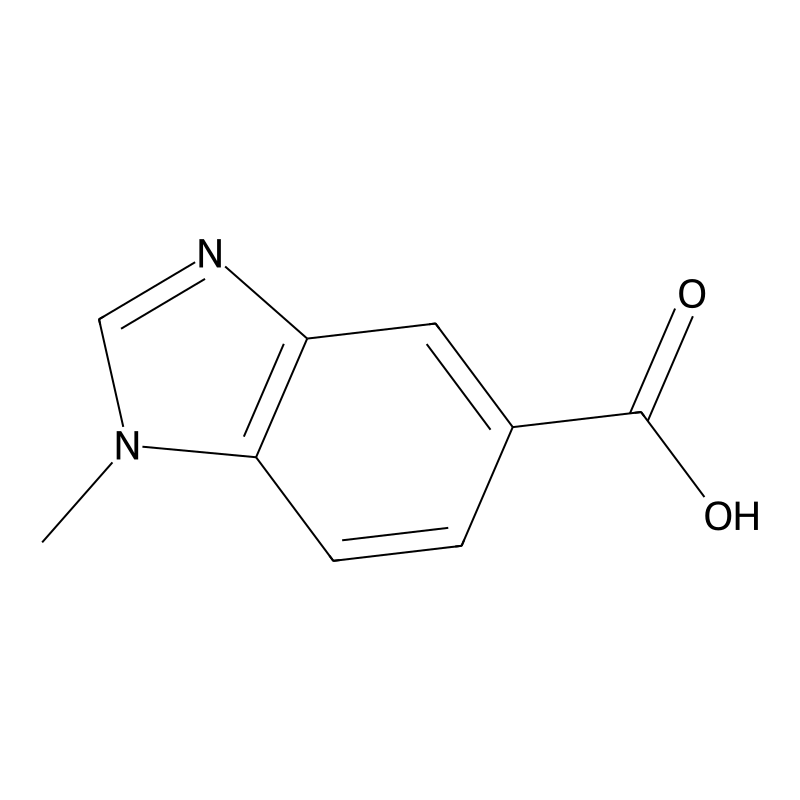

1-Methyl-1H-benzimidazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Sciences

Summary of Application: Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process.

Methods of Application: The synthesis involves a mild, acid-free, and one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology.

Results or Outcomes: An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield.

Medicinal Chemistry

Summary of Application: Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures.

Methods of Application: Various synthetic routes are used for imidazole and their derived products.

Antineoplastic and Antifilarial Agents

Summary of Application: Certain derivatives of 2-methyl-1H-benzimidazole-5-carboxylic acid demonstrated significant growth inhibition in L1210 cells and significant in vivo antifilarial activity against adult worms in various models.

Results or Outcomes: The results showed significant growth inhibition in L1210 cells and significant in vivo antifilarial activity against adult worms in various models.

Antibacterial and Antifungal Activity

Summary of Application: Compounds were tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity.

Methods of Application: The compounds were tested for their selectivity.

Results or Outcomes: ADME calculations indicate that the compounds can be tested as potential drugs.

Cardiovascular Disease Treatment

Summary of Application: Benzimidazole is a moiety of choice which possesses many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses.

Results or Outcomes: The results showed that benzimidazole is a potent inhibitor of various enzymes involved in a wide range of therapeutic uses.

Neurology

Summary of Application: Benzimidazole is used in neurology.

Endocrinology

Summary of Application: Benzimidazole is used in endocrinology.

Ophthalmology

Summary of Application: Benzimidazole is used in ophthalmology.

1-Methyl-1H-benzimidazole-5-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 176.17 g/mol. It is classified under the benzimidazole derivatives and features a carboxylic acid functional group, which contributes to its chemical reactivity and biological properties. The compound has the CAS number 53484-17-6 and is recognized for its potential applications in pharmaceuticals and biochemistry .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of 1-methyl-1H-benzimidazole.

- Amidation: It can react with amines to form amides, which may have significant biological activities.

The reactivity is largely influenced by the presence of the carboxylic acid group, which can act as both a nucleophile and an electrophile in various organic reactions .

Research has indicated that 1-methyl-1H-benzimidazole-5-carboxylic acid exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains.

- Antioxidant Activity: The compound may help in reducing oxidative stress in biological systems.

- Potential Anticancer Effects: Preliminary studies suggest that it could inhibit cancer cell proliferation, although further research is needed to confirm these effects.

These biological activities make it a candidate for further pharmacological studies .

Several synthetic routes have been developed for the preparation of 1-methyl-1H-benzimidazole-5-carboxylic acid:

- Condensation Reactions: The compound can be synthesized through condensation of o-phenylenediamine with methyl formate followed by carboxylation.

- Cyclization Methods: Starting from appropriate aryl aldehydes and amines, cyclization can yield the benzimidazole structure, followed by carboxylation at the desired position.

- Direct Carboxylation: Utilizing carbon dioxide in the presence of suitable catalysts can directly introduce the carboxyl group into the benzimidazole framework.

These methods provide flexibility in terms of yield and purity depending on the reaction conditions employed .

1-Methyl-1H-benzimidazole-5-carboxylic acid finds diverse applications in various fields:

- Pharmaceutical Industry: As a precursor or active ingredient in drug formulations due to its biological activity.

- Biochemical Research: Used in studies related to enzyme inhibition and metabolic pathways.

- Agricultural Chemistry: Potential use as a fungicide or herbicide due to its antimicrobial properties.

Its unique structure allows it to interact with biological systems effectively, making it valuable for research and development .

Interaction studies involving 1-methyl-1H-benzimidazole-5-carboxylic acid have focused on its binding affinity with various biological targets:

- Protein Interactions: Studies indicate that it may bind to specific proteins involved in cell signaling pathways, which could elucidate its mechanism of action in therapeutic contexts.

- Enzyme Inhibition: Research has shown potential inhibitory effects on enzymes that are critical for cancer cell metabolism, suggesting a role in anticancer therapy.

These interactions highlight its importance as a lead compound for drug development .

Several compounds share structural similarities with 1-methyl-1H-benzimidazole-5-carboxylic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid | 53484-18-7 | 1.00 |

| Methyl benzimidazole-5-carboxylate | 26663-77-4 | 0.88 |

| 1H-Benzimidazole-7-carboxylic acid | 46006-36-4 | 0.86 |

| Imidazo[1,5-a]pyridine-7-carboxylic acid | 1616526-83-0 | 0.86 |

The uniqueness of 1-methyl-1H-benzimidazole-5-carboxylic acid lies in its specific methyl substitution at the nitrogen atom and the positioning of the carboxylic group, which influences its reactivity and biological activity compared to these similar compounds .

Molecular Structure and IUPAC Nomenclature

1-Methyl-1H-benzimidazole-5-carboxylic acid represents a heterocyclic aromatic compound belonging to the benzimidazole family [1]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1-methylbenzimidazole-5-carboxylic acid [2]. Alternative nomenclature includes 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid and 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid [1] [2].

The molecular structure features a benzimidazole core with a methyl group positioned at the 1-nitrogen atom and a carboxylic acid functional group at the 5-position of the benzene ring [1]. The compound is characterized by the Chemical Abstracts Service registry number 53484-17-6 [1] [3] [2]. The Simplified Molecular Input Line Entry System representation is CN1C=NC2=C1C=CC(=C2)C(=O)O, which clearly delineates the structural connectivity [2] [4].

The International Chemical Identifier for the compound is InChI=1S/C9H8N2O2/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11/h2-5H,1H3,(H,12,13) [2]. The corresponding International Chemical Identifier Key is KAJLCBKTWRUQOI-UHFFFAOYSA-N [2] [5]. The PubChem Compound Identifier is 4913063, providing a unique database reference for the compound [1] [2].

Physical Properties

Molecular Weight and Formula

The molecular formula of 1-Methyl-1H-benzimidazole-5-carboxylic acid is C9H8N2O2 [1] [3] [2]. The exact molecular weight is 176.175 grams per mole, as determined through high-resolution mass spectrometry [3] [2] [4]. The compound contains nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms in its molecular structure [1] [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H8N2O2 | [1] [3] [2] |

| Molecular Weight | 176.175 g/mol | [3] [2] [4] |

| Formula Weight | 176.17 g/mol | [4] [6] |

| Exact Mass | 176.058578 g/mol | [7] |

Melting and Boiling Points

The melting point of 1-Methyl-1H-benzimidazole-5-carboxylic acid has been determined to be 293-295°C under standard atmospheric pressure conditions [3]. Alternative measurements indicate a melting point greater than 300°C [5]. The boiling point of the compound is reported as 411.1°C at 760 mmHg [5]. These thermal properties reflect the compound's aromatic nature and hydrogen bonding capabilities through the carboxylic acid functional group [5].

| Thermal Property | Temperature (°C) | Pressure Conditions | Source |

|---|---|---|---|

| Melting Point | 293-295 | Standard atmospheric | [3] |

| Melting Point | >300 | Standard atmospheric | [5] |

| Boiling Point | 411.1 | 760 mmHg | [5] |

Solubility Parameters

The solubility characteristics of 1-Methyl-1H-benzimidazole-5-carboxylic acid are influenced by the presence of both the benzimidazole ring system and the carboxylic acid functional group . The carboxylic acid group enhances water solubility and facilitates hydrogen bonding interactions . The compound demonstrates solubility in dimethyl sulfoxide and shows limited solubility in methanol when heated [9] [10]. The presence of the methyl group contributes to lipophilicity and introduces steric effects that influence the overall solubility profile .

| Solvent | Solubility | Conditions | Source |

|---|---|---|---|

| Dimethyl sulfoxide | Slight | Room temperature | [9] [10] |

| Methanol | Slight | Heated conditions | [9] [10] |

| Water | Enhanced | Due to carboxylic acid group |

Spectral Characteristics

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-Methyl-1H-benzimidazole-5-carboxylic acid through both proton and carbon-13 analyses [11]. The carboxylic acid proton appears as a characteristic broad singlet at approximately 12.79 parts per million, consistent with the highly deshielded nature of carboxylic acid protons [11] [12]. The methyl group attached to the nitrogen atom displays a characteristic signal that confirms the substitution pattern [11].

The aromatic protons of the benzimidazole ring system exhibit distinct chemical shifts and coupling patterns [11]. The proton on the 7th carbon atom of the benzimidazole ring appears as a doublet at 7.66 parts per million with a coupling constant of 8.2 Hz [11]. The 4th carbon proton displays a doublet at 8.21 parts per million with a coupling constant of 1.2 Hz [11]. A doublet of doublets at 7.89 parts per million with coupling constants of 8.8 and 1.6 Hz is attributed to the proton on the 6th carbon atom [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal at 168.3 parts per million, characteristic of carboxylic acid carbonyl carbons [11]. Additional signals at 154.4 parts per million provide further structural confirmation [11].

Mass Spectrometry Profile

Mass spectrometry analysis of 1-Methyl-1H-benzimidazole-5-carboxylic acid confirms the molecular ion peak at mass-to-charge ratio 176, corresponding to the molecular weight [13]. Fragmentation patterns provide structural information through characteristic ion peaks [13]. The base ion and molecular ion profiles support the proposed structure and purity of the compound [13].

High-resolution mass spectrometry techniques provide precise mass determination with an exact mass of 176.058578 atomic mass units [7]. These measurements confirm the molecular formula and assist in structural elucidation [7]. Tandem mass spectrometry experiments using Orbitrap Fusion Lumos instrumentation with electron transfer dissociation capabilities have been employed for detailed structural analysis of related benzimidazole derivatives [14].

Infrared Spectral Features

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups in 1-Methyl-1H-benzimidazole-5-carboxylic acid [15]. The carbonyl stretch of the carboxylic acid group appears at 1662 wavenumbers, consistent with aromatic carboxylic acids [15]. Carboxylic acids typically exhibit carbonyl stretching frequencies between 1710 and 1680 wavenumbers for aromatic systems due to conjugation effects [12] [16].

The broad hydroxyl stretching absorption characteristic of carboxylic acids extends from 2500 to 3300 wavenumbers due to hydrogen bonding interactions [12] [16]. This broad envelope overlaps with carbon-hydrogen stretching peaks and represents one of the most diagnostic features of carboxylic acids [12] [16]. The carbon-oxygen stretching vibration of the carboxylic acid group typically appears between 1320 and 1210 wavenumbers [12] [16].

Benzimidazole ring vibrations contribute additional characteristic absorptions in the fingerprint region [17]. The aromatic carbon-carbon stretching modes and nitrogen-containing heterocycle vibrations provide structural confirmation [17]. Detailed vibrational analysis of benzimidazole carboxylic acid derivatives has been conducted using Fourier-transform infrared and Fourier-transform Raman spectroscopic techniques [17].

| Functional Group | Frequency (cm⁻¹) | Assignment | Source |

|---|---|---|---|

| C=O stretch | 1662 | Carboxylic acid carbonyl | [15] |

| O-H stretch | 2500-3300 | Carboxylic acid hydrogen bonding | [12] [16] |

| C-O stretch | 1320-1210 | Carboxylic acid carbon-oxygen | [12] [16] |

| Aromatic C=C | 1710-1680 | Benzimidazole ring system | [12] [16] |

Crystallographic Data Analysis

Crystallographic analysis of benzimidazole derivatives provides detailed structural information regarding molecular geometry and crystal packing arrangements [18]. X-ray crystal structure analysis of related benzimidazole compounds reveals that the benzimidazole core typically adopts a planar configuration [18]. The molecular geometry is stabilized through intermolecular hydrogen bonding interactions and pi-pi stacking arrangements [18].

Crystal structure determinations of benzimidazole derivatives demonstrate characteristic features including planar benzimidazole cores and specific hydrogen bonding patterns [18]. The compounds typically arrange in parallel planes within the crystal lattice, stabilized by pi-pi interactions and hydrogen bonds [18]. Crystallographic studies of related benzimidazole carboxylic acid derivatives show that molecules form centrosymmetric dimers through hydrogen bonding interactions [18].

Single-crystal X-ray diffraction studies of benzimidazole compounds reveal typical carbon-carbon, carbon-nitrogen, and carbon-nitrogen double bond lengths consistent with aromatic heterocyclic systems [19]. The benzimidazole moiety demonstrates great thermal stability, which contributes to its utility in high-performance applications [19]. Detailed crystallographic parameters including unit cell dimensions, space group assignments, and refinement statistics have been determined for numerous benzimidazole derivatives [19].

| Crystallographic Parameter | Typical Values | Observations | Source |

|---|---|---|---|

| Benzimidazole core geometry | Planar | Standard aromatic system | [18] |

| Intermolecular interactions | Hydrogen bonding, π-π stacking | Crystal stabilization | [18] |

| Crystal packing | Parallel planes | Characteristic arrangement | [18] |

| Bond lengths | Standard aromatic values | C-C, C-N, C=N bonds | [19] |

Classical Synthetic Routes

Condensation of o-Phenylenediamine with Carboxylic Acids

The synthesis of 1-Methyl-1H-benzimidazole-5-carboxylic acid fundamentally relies on the well-established Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine derivatives with carboxylic acids [2]. The classical approach begins with the reaction between 3,4-diaminobenzoic acid and formic acid derivatives under acidic conditions to form the benzimidazole core structure.

The Phillips-Ladenburg condensation represents the most traditional and widely employed method for benzimidazole synthesis [2]. This reaction typically involves heating o-phenylenediamine with carboxylic acids in the presence of dilute mineral acids at temperatures ranging from 250-300°C [2]. For the specific synthesis of carboxylic acid-containing benzimidazoles, the reaction conditions must be carefully controlled to prevent decarboxylation of the carboxylic acid functionality.

The condensation process for benzimidazole carboxylic acid derivatives generally proceeds through the following pathway: o-phenylenediamine derivatives react with carboxylic acids such as formic acid, acetic acid, or aromatic carboxylic acids in the presence of ammonium chloride as a catalyst in ethanol at 80-90°C, yielding benzimidazole derivatives in 72-90% yields [2]. The presence of electron-withdrawing groups in the aromatic ring enhances the reaction yield with reduced reaction time [2].

Alternative carboxylic acid approaches include the use of acid chlorides, which can react with o-phenylenediamine under different experimental conditions. When acetyl chloride is reacted with 3,4-diaminotoluene in benzene solution without cooling, it results in the formation of dimethylbenzimidazole derivatives [3]. The majority of reactions involving o-phenylenediamines and acid chlorides to produce benzimidazoles utilize aroyl chlorides at temperatures ranging from 200 to 220°C under reflux conditions or on a steam bath in the presence of pyridine [3].

Cyclization Mechanisms

The cyclization mechanism for benzimidazole formation from o-phenylenediamine and carboxylic acids proceeds through a two-step condensation process [4]. The mechanism involves the initial formation of an amide intermediate through nucleophilic attack of one amino group on the activated carboxyl carbon, followed by intramolecular cyclization with elimination of water [5] [4].

The detailed mechanistic pathway begins with the protonation of the carboxylic acid under acidic conditions, making the carbonyl carbon more electrophilic [4]. The first amino group of o-phenylenediamine then attacks this activated carbonyl carbon, forming an amide bond with the elimination of water. Subsequently, the second amino group undergoes intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide, leading to cyclization and the formation of the benzimidazole ring with the elimination of another water molecule [4].

Oxidative cyclization mechanisms have been extensively studied, particularly in cases where benzimidazoles form via nitrosobenzene intermediates [6]. Recent studies have shown that acid and heat are unnecessary for oxidative cyclization via a nitrosobenzene intermediate using o-(cycloamino)anilines as substrates for benzimidazole formation [6]. This offers opportunities for investigations into the synthesis of ring-fused benzimidazoles under non-aggressive ambient conditions.

The anomalous cyclization pathway observed in certain reactions involves the elimination of formic acid rather than the typical water elimination [7]. This reaction proceeds through benzimidazoline derivatives where the easy elimination of formic acid is caused by a cyclic mechanism in cooperation with hydrogen bonds [7]. The key intermediates in this anomalous reaction are benzimidazoline derivatives where the elimination is facilitated by intramolecular hydrogen bonding.

Modern Synthetic Approaches

Accelerated Microdroplet Synthesis

Accelerated microdroplet synthesis represents a revolutionary approach to benzimidazole formation, offering significant advantages in terms of reaction rates and environmental impact [8] [9] [10]. This metal-free novel route involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray ion source [8] [9] [10].

The microdroplet methodology accelerates reactions by orders of magnitude compared to bulk synthesis, with no requirement for additional acids, bases, or catalysts [8] [9] [10]. Online analysis of the microdroplet accelerated reaction products is performed by mass spectrometry, providing real-time monitoring of the reaction progress. The extraordinary acidity at the droplet surface allows the carboxylic acid to function as a carbon-centered electrophile [8] [9] [10].

Mechanistic insights from microdroplet synthesis reveal three key steps in the reaction: formation of an unusual reagent (protonated carboxylic acid) due to extraordinary conditions at the droplet interface, accelerated bimolecular reaction due to limited solvation at the interface, and thermally assisted elimination of water [8] [9] [10]. Evidence for an acid-catalyzed reaction mechanism is based on identification of intermediate arylamides, with their dehydration to give benzimidazoles occurring in a subsequent thermally enhanced step [8] [9] [10].

The scope and scalability of microdroplet synthesis has been demonstrated with eleven examples showing evidence of the broad applicability of this chemistry [8] [9] [10]. The accelerated synthesis has been scaled-up to establish the substituent-dependence and to isolate products for nuclear magnetic resonance characterization, making it a viable synthetic route for laboratory-scale production.

Metal-Free Synthetic Pathways

N-Hydroxyphthalimide-catalyzed synthesis represents an innovative metal-free approach for benzimidazole synthesis through dehydrogenative coupling of diamines and alcohols [11] [12] [13]. Using N-hydroxyphthalimide as a nonmetallic catalyst combined with molecular oxygen or air as the oxidant, this transformation provides a widely applicable protocol to nitrogen-heterocycles, including benzimidazoles, benzothiophenes, benzooxazoles, and quinazolines [11] [12] [13].

Flow microreactor technology significantly enhances the efficiency of metal-free synthesis, with flow microreactors operating under optimized conditions enabling reaction completion with higher efficiency in 30 minutes compared to batch bubbling reactors requiring 10 hours [11] [12] [13]. The mechanism involves initial oxidation of the alcohol to the corresponding aldehyde, followed by condensation with the diamine and subsequent oxidative cyclization.

Solvent-free synthetic approaches have gained considerable attention due to their environmental benefits and operational simplicity [14] [15] [16]. One-minute reaction times under catalyst- and additive-free conditions have been achieved using methanol as the reaction medium, affording moderate to excellent yields (33-96%) at ambient temperature with high functional group tolerance [14]. The developed method displays remarkable efficiency, conducted open to air, and permits scale-up to multi-gram scale synthesis of benzimidazoles [14].

Grinding methodology offers an exceptionally green approach to benzimidazole synthesis [15] [16]. The simple grinding method followed by heating at 140°C provides a solvent-free, one-pot synthesis with unsurpassed atom economy [15] [16]. This methodology describes synthesis without the intervention of any catalyst and offers attractive features such as reduced reaction times and higher yields [15] [16].

Optimization Strategies for Synthesis

Reaction Conditions and Parameters

Temperature optimization plays a crucial role in benzimidazole synthesis, with optimal temperatures typically ranging from 60-140°C depending on the specific methodology employed [17] [18] [19]. The effect of temperature has been systematically studied, showing that higher temperatures increase reaction rates but must be balanced against the risk of decomposition of sensitive functional groups [17] [18] [19]. For L-proline catalyzed synthesis in aqueous media, optimal conditions were found to be reflux temperature with 10 mol% catalyst at pH 4.2 for 3 hours, affording quantitative yields [17].

Microwave-assisted optimization has demonstrated remarkable improvements in both reaction time and yield [18] [19] [20]. Microwave irradiation reduces reaction times from 60 minutes to 5 minutes while enhancing yields from 61.4% to 99.9% [18]. The use of 1% erbium triflate under microwave irradiation at 60°C in solvent-free conditions provides complete conversion of starting materials in 5 minutes [18]. Large-scale experiments (20 mmol) have been successfully conducted with excellent yields (93%) after simple water addition and extraction with ethyl acetate [18] [20].

Catalyst loading optimization involves careful balance between reaction efficiency and economic considerations [21] [22] [23]. Studies show that optimal catalyst loadings typically range from 0.5-10 mol%, with diminishing returns observed beyond optimal levels [21] [22]. For Buchwald-Hartwig coupling reactions, optimization studies revealed that 15 mol% XPhos in dioxane at 100°C for 16 hours provides optimal conversion (100%) with 78% isolated yield [21].

Solvent selection strategies significantly impact both reaction efficiency and environmental sustainability [17] [22] [24] [25]. Water has emerged as an optimal solvent for many benzimidazole syntheses, providing enhanced solubility for certain catalysts and improved reaction rates [17] [24]. High-temperature water synthesis has been optimized to achieve yields around 90% by tuning parameters such as temperature, density, and reaction time [24]. Some benzimidazoles crystallize from solution in situ to yield single crystals sufficiently pure for direct X-ray diffraction analysis without further purification [24].

Yield Improvement Techniques

Response Surface Methodology has been employed for systematic optimization of benzimidazole synthesis parameters [23]. Central Composite Rotatable Design is used to develop experimental data, with effects of four independent parameters including molar ratios of starting materials optimized to maximize percentage yield [23]. This approach enables identification of optimal synthetic conditions leading to high-quality yields with statistical significance [23].

Catalytic system enhancement involves the development of heterogeneous catalysts that can be recovered and reused multiple times [22] [26]. Magnesium oxide supported on dendritic fibrous nano silica provides excellent yields with the ability to be recycled multiple times without significant loss of catalytic activity [22]. The catalyst produces clean reaction profiles with excellent yields in shorter times under green chemistry principles [22].

Substrate electronic effects have been systematically studied to optimize yields based on the electronic nature of starting materials [19] [27]. Electron-rich aldehydes better coordinate to lanthanide catalysts, favoring the addition of amine groups to carbonyl groups and facilitating formation of double-condensation products [19]. Conversely, electron-withdrawing groups on aromatic rings enhance reaction yields with reduced reaction times [27].

Process intensification techniques include the use of ultrasonic irradiation, ionic liquids, and continuous flow processing [28] [29]. Ultrasonic irradiation provides uniform heating leading to faster reactions with higher yields and energy savings [28]. Ionic liquids such as [EtPy]BF4 enable benzimidazole synthesis with yields of 78-97% in 20 minutes at 50°C under microwave irradiation [28]. These techniques demonstrate broad applicability for scaling up benzimidazole production [28].

Scale-up Considerations and Industrial Production Methods

Heat transfer optimization represents a critical challenge in industrial-scale benzimidazole synthesis [28] [20]. Laboratory-scale reactions benefit from efficient mixing and uniform heating, while industrial-scale processes face heat removal challenges requiring jacket cooling and precise temperature control systems [20]. Temperature control becomes particularly important for maintaining product quality and preventing thermal decomposition of sensitive intermediates.

Mass transfer limitations at industrial scale necessitate improved impeller design and enhanced mixing systems [20]. Good agitation achievable at laboratory scale becomes limited at industrial scale, requiring specialized equipment design to ensure adequate mixing and mass transfer rates [20]. Continuous processing methods offer advantages in maintaining consistent mass transfer characteristics while enabling better process control.

Catalyst recovery and recycling assumes critical importance in industrial applications due to economic and environmental considerations [22] [30] [31]. Heterogeneous catalysts that can be easily separated and reused multiple times without significant activity loss are preferred for industrial implementation [22]. Patent literature describes specific methodologies for catalyst recovery in benzimidazole production, including crystallization techniques for obtaining substantially solvent-free products of uniform purity [30].

Environmental impact minimization drives the selection of green chemistry approaches for industrial benzimidazole production [29] [32] [20]. Water-based systems are preferred over organic solvents, with waste minimization achieved through process optimization and continuous processing techniques [29] [20]. Green chemistry principles guide the development of environmentally benign synthetic processes applicable on industrial scale with low environmental impact [32] [20].

Economic optimization involves comprehensive analysis of material costs, energy consumption, and process efficiency [28] [20] [33]. Industrial production requires careful evaluation of cost versus benefit relationships for catalyst loading, solvent selection, and process conditions [20]. Continuous processing methods enable better economies of scale while maintaining product quality and reducing overall production costs [28] [33].

Safety protocol implementation becomes essential at industrial scale, requiring extensive process hazard analysis and safety system design [20] [34]. Industrial production must address potential thermal hazards, particularly when using coupling reagents like HBTU, which has been identified as potentially explosive under certain conditions [35]. Comprehensive safety protocols including emergency response procedures and process monitoring systems are mandatory for safe industrial operation.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant